The Discovery and Scientific History of 2,5-Dimethoxy-4-propylamphetamine (DOPR): A Technical Overview
The Discovery and Scientific History of 2,5-Dimethoxy-4-propylamphetamine (DOPR): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational scientific research of 2,5-Dimethoxy-4-propylamphetamine (DOPR). First described by the American chemist Alexander Shulgin in 1970 and later detailed in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), DOPR is a psychedelic compound of the phenethylamine (B48288) and amphetamine classes.[1] This document collates available data on its synthesis, physicochemical properties, and pharmacological profile, with a focus on its interaction with serotonin (B10506) receptors. Detailed experimental protocols for key behavioral and signaling assays are provided, and the primary signaling pathways are visualized. The information presented herein is intended to serve as a foundational resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction and Historical Context
The exploration of psychedelic phenethylamines owes a significant debt to the pioneering work of Alexander Shulgin. His systematic modification of the phenethylamine backbone led to the synthesis and preliminary psychoactive evaluation of hundreds of novel compounds. Within this extensive body of work, 2,5-Dimethoxy-4-propylamphetamine (DOPR) emerged as a derivative of the better-known DOM (2,5-Dimethoxy-4-methylamphetamine).[1][2] The substitution of the 4-position methyl group with a propyl group distinguishes DOPR and contributes to its distinct pharmacological profile.[1] Shulgin's initial reports in the 1970s and the subsequent, more detailed description in PiHKAL in 1991, laid the groundwork for all subsequent scientific investigation into this compound.[1]
Physicochemical and Pharmacological Properties
DOPR is characterized by its amphetamine core structure with methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring and a propyl group at the 4 position. This chemical structure dictates its interaction with biological targets and its pharmacokinetic properties.
Physicochemical Data
A comprehensive compilation of the physicochemical properties of DOPR is presented in Table 1. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.
| Property | Value | Source |
| IUPAC Name | 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine | [1] |
| Molecular Formula | C₁₄H₂₃NO₂ | [1] |
| Molecular Weight | 237.34 g/mol | [1] |
| CAS Number | 63779-88-4 | [1] |
| Appearance | (Predicted) Oil or crystalline solid | Inferred from related compounds |
| pKa | (Predicted) ~10 | Inferred from amphetamine analogues |
| logP | (Predicted) ~3.5 | Inferred from amphetamine analogues |
Note: Some physicochemical properties are predicted based on the known values of structurally similar amphetamine analogues due to the limited availability of experimentally determined data for DOPR.
Pharmacological Data
DOPR's primary pharmacological action is as an agonist at serotonin 5-HT₂ receptors, with a notable affinity for the 5-HT₂ₐ subtype.[1] This interaction is believed to be the principal mechanism underlying its psychedelic effects. A summary of its known pharmacological parameters is provided in Table 2.
| Parameter | Value | Receptor/Assay | Source |
| EC₅₀ | 12 nM | 5-HT₂ₐ Receptor (in vitro) | |
| Receptor Affinity (Ki) | Data not available | - | |
| IC₅₀ | Data not available | - | |
| Human Dosage | 2.5 - 5 mg (oral) | Psychoactivity | [1] |
| Duration of Action | 20 - 30 hours | Psychoactivity | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in characterizing the pharmacological and behavioral effects of DOPR.
Synthesis of 2,5-Dimethoxy-4-propylamphetamine (DOPR)
The synthesis of DOPR, as would be detailed in a chemical journal or Shulgin's PiHKAL, typically follows a multi-step route starting from a commercially available substituted benzaldehyde (B42025). While the specific entry for DOPR in PiHKAL is not available in the search results, a plausible and commonly employed synthetic pathway for compounds of this class involves the following key transformations:
Step 1: Synthesis of 2,5-Dimethoxy-4-propylbenzaldehyde (B2546009)
This intermediate can be synthesized from 2,5-dimethoxybenzaldehyde (B135726). A common method to introduce an alkyl group at the 4-position of a substituted benzene (B151609) ring is through a Friedel-Crafts acylation followed by a reduction.
-
Reaction: Friedel-Crafts acylation of 2,5-dimethoxybenzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
Work-up: The resulting ketone is then reduced to the propyl group, for example, via a Wolff-Kishner or Clemmensen reduction.
-
Purification: The product is purified by column chromatography or recrystallization.
Step 2: Henry Reaction to form the Nitrostyrene Intermediate
The synthesized benzaldehyde derivative is then reacted with nitroethane in the presence of a basic catalyst.
-
Reaction: Condensation of 2,5-dimethoxy-4-propylbenzaldehyde with nitroethane in a suitable solvent (e.g., acetic acid) with a catalyst such as ammonium (B1175870) acetate. This is a Henry reaction (nitroaldol condensation) followed by dehydration.[3][4][5]
-
Conditions: The reaction mixture is typically heated to drive the condensation and dehydration.
-
Work-up: The resulting 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene is isolated by filtration or extraction and purified by recrystallization.
Step 3: Reduction of the Nitropropene to the Amine
The final step is the reduction of the nitro group of the intermediate to an amine to yield DOPR.
-
Reducing Agent: A variety of reducing agents can be employed, such as lithium aluminum hydride (LAH) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reaction: The nitropropene is added to a solution of the reducing agent under an inert atmosphere. The reaction is often carried out at reflux temperature.
-
Work-up: The reaction is carefully quenched, and the product is extracted with an organic solvent. The amine is then typically converted to a salt (e.g., hydrochloride or sulfate) for improved stability and handling.
-
Purification: The final product is purified by recrystallization.
Experimental Workflow for the Synthesis of DOPR
Caption: A plausible synthetic route to DOPR.
Head-Twitch Response (HTR) Assay in Rodents
The head-twitch response in rodents is a widely accepted behavioral proxy for 5-HT₂ₐ receptor activation and potential psychedelic activity in humans.
-
Subjects: Male C57BL/6J mice are commonly used.
-
Apparatus: A standard transparent cylindrical observation chamber.
-
Procedure:
-
Mice are habituated to the observation chamber for a set period (e.g., 30 minutes) before drug administration.
-
DOPR is dissolved in a suitable vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection).
-
Immediately after administration, the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the potency and efficacy of DOPR in inducing the HTR.
Progressive Ratio Breakpoint Task (PRBT)
The PRBT is used to assess the motivational properties of a substance.
-
Subjects: Mice are often used and may be food-restricted to increase motivation for a food reward.
-
Apparatus: An operant conditioning chamber equipped with a lever or nose-poke port and a dispenser for a liquid or solid reward.
-
Procedure:
-
Animals are first trained to press a lever or poke their nose to receive a reward on a fixed-ratio schedule (e.g., one press for one reward).
-
Once the behavior is acquired, the schedule is switched to a progressive ratio, where the number of responses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9, ...).
-
The session ends when the animal fails to make a response within a specified time (e.g., 5 minutes). The "breakpoint" is the last ratio completed.
-
The effect of DOPR on the breakpoint is assessed by administering the drug before the test session.
-
-
Data Analysis: The breakpoint is the primary measure of motivation. An increase in the breakpoint is interpreted as an enhancement of motivation.
Mechanism of Action: Signaling Pathways
DOPR exerts its effects primarily through agonism at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates downstream signaling cascades through two main pathways: the canonical Gq-protein pathway and the β-arrestin pathway.[6][7][8][9][10]
Gq-Protein Coupled Signaling Pathway
The Gq pathway is considered the primary mediator of the psychedelic effects of 5-HT₂ₐ agonists.
-
Activation: Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit.
-
Second Messengers: Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11][12][13]
-
Downstream Effects: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC).[11][12][13] These events lead to the modulation of various cellular processes, including neuronal excitability.
5-HT₂ₐ Receptor Gq Signaling Pathway
References
- 1. 2,5-Dimethoxy-4-propylamphetamine - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dimethoxy-4-propylamphetamine - Wikiwand [wikiwand.com]
- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. researchgate.net [researchgate.net]
- 13. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
